molecular formula C6H11ClO3 B8140275 2-Methoxyethyl 2-chloropropanoate CAS No. 92705-04-9

2-Methoxyethyl 2-chloropropanoate

Cat. No.: B8140275
CAS No.: 92705-04-9
M. Wt: 166.60 g/mol
InChI Key: KVZAJBUDMKCSFT-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-chloropropanoate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-chloropropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or alkoxides, to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloropropanoic acid and 2-methoxyethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: New derivatives with different functional groups.

    Hydrolysis: 2-chloropropanoic acid and 2-methoxyethanol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

2-Methoxyethyl 2-chloropropanoate has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-chloropropanoate involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis, while the chlorine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

2-Methoxyethyl 2-chloropropanoate can be compared with other similar compounds, such as:

    2-Methoxyethyl acetate: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloropropanoic acid: Contains the same chloropropanoate moiety but lacks the methoxyethyl group, limiting its applications in esterification reactions.

    2-Methoxyethanol: Contains the methoxyethyl group but lacks the chloropropanoate moiety, making it less versatile in organic synthesis.

The uniqueness of this compound lies in its combination of the methoxyethyl and chloropropanoate groups, which provide a balance of reactivity and stability for various chemical reactions and applications.

Properties

IUPAC Name

2-methoxyethyl 2-chloropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-5(7)6(8)10-4-3-9-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZAJBUDMKCSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323633
Record name 2-Methoxyethyl 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92705-04-9
Record name NSC404496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxyethyl 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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